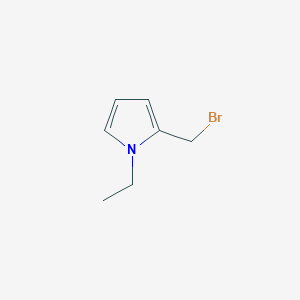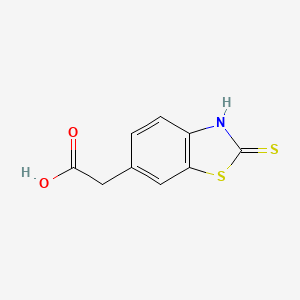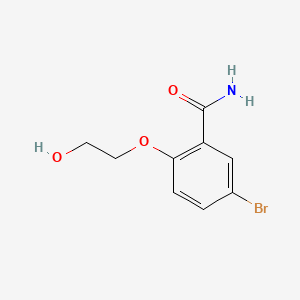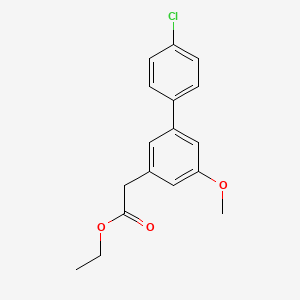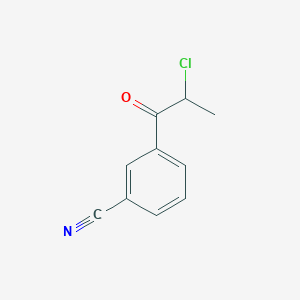
3-(2-Chloropropanoyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Chloropropanoyl)benzonitrile: is an organic compound with the molecular formula C10H8ClNO and a molecular weight of 193.63 g/mol . This compound is characterized by the presence of a benzonitrile group substituted with a 2-chloropropanoyl group. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Chloropropanoyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of benzonitrile with 2-chloropropionyl chloride in the presence of a base such as pyridine . The reaction typically occurs under mild conditions, with the temperature maintained between 0°C and 25°C to ensure high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts and solvents that can be easily recycled is also common to minimize waste and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(2-Chloropropanoyl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 2-chloropropanoyl group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.
Cycloaddition Reactions: It can participate in [3+2] cycloaddition reactions to form heterocyclic compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Reactions: Products include substituted benzonitriles with various functional groups.
Oxidation Reactions: Products include carboxylic acids.
Reduction Reactions: Products include alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-(2-Chloropropanoyl)benzonitrile is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology and Medicine: The compound is studied for its potential biological activities, including its role as a precursor in the synthesis of bioactive molecules .
Industry: In the industrial sector, it is used in the production of polymers, resins, and other materials. Its reactivity makes it a valuable building block for various chemical processes .
Wirkmechanismus
The mechanism of action of 3-(2-Chloropropanoyl)benzonitrile involves its reactivity towards nucleophiles and electrophiles. The presence of the nitrile group and the 2-chloropropanoyl group allows it to participate in various chemical reactions, forming stable intermediates and products. The compound can act as an alkylating agent, facilitating the formation of carbon-carbon and carbon-heteroatom bonds .
Vergleich Mit ähnlichen Verbindungen
3-Chloropropionyl chloride (C3H4Cl2O): Used in similar substitution reactions but lacks the benzonitrile group.
Benzonitrile (C7H5N): A simpler structure without the 2-chloropropanoyl group, used as a precursor in various chemical syntheses.
Uniqueness: 3-(2-Chloropropanoyl)benzonitrile is unique due to the combination of the benzonitrile and 2-chloropropanoyl groups, which provides it with distinct reactivity and versatility in chemical reactions. This makes it a valuable compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
83070-13-7 |
|---|---|
Molekularformel |
C10H8ClNO |
Molekulargewicht |
193.63 g/mol |
IUPAC-Name |
3-(2-chloropropanoyl)benzonitrile |
InChI |
InChI=1S/C10H8ClNO/c1-7(11)10(13)9-4-2-3-8(5-9)6-12/h2-5,7H,1H3 |
InChI-Schlüssel |
UARINMNUBWFOHY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)C1=CC=CC(=C1)C#N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2-(2-Aminoethyl)-2-azaspiro[4.4]nonan-7-yl)methanol](/img/structure/B13953468.png)
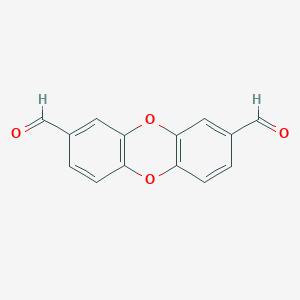

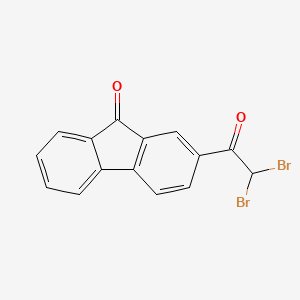
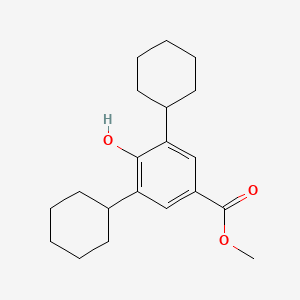
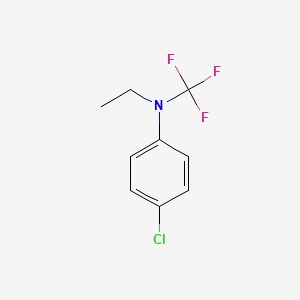
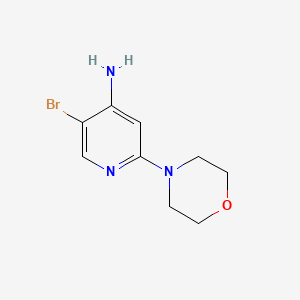

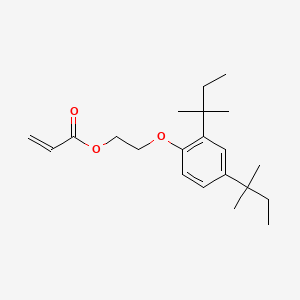
![(2-Benzyl-2-azaspiro[4.4]nonan-7-yl)methanethiol](/img/structure/B13953506.png)
